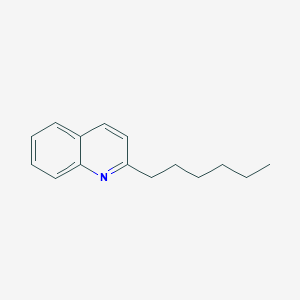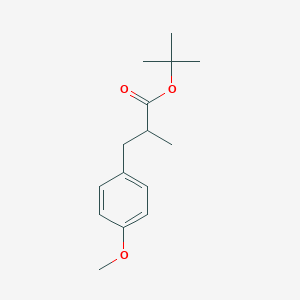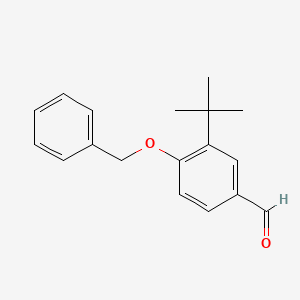
2-methyl-5-(3-morpholin-4-ylpropoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-methyl-5-(3-morpholin-4-ylpropoxy)aniline is a chemical compound that features a phenylamine core substituted with a morpholine ring via a propoxy linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(3-morpholin-4-ylpropoxy)aniline typically involves the following steps:
Nitration: The starting material, 2-methylphenol, undergoes nitration to form 2-methyl-5-nitrophenol.
Reduction: The nitro group is then reduced to an amine group, yielding 2-methyl-5-aminophenol.
Alkylation: The amine is then alkylated with 3-chloropropylmorpholine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-methyl-5-(3-morpholin-4-ylpropoxy)aniline can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenylamine derivatives.
科学的研究の応用
2-methyl-5-(3-morpholin-4-ylpropoxy)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of morpholine derivatives with biological targets.
作用機序
The mechanism of action of 2-methyl-5-(3-morpholin-4-ylpropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Methyl-5-(3-morpholin-4-yl-propoxy)-quinazoline: Another morpholine derivative with similar applications in medicinal chemistry.
2-Methyl-5-(3-morpholin-4-yl-propoxy)-benzimidazole: Used in the synthesis of pharmaceutical compounds.
Uniqueness
2-methyl-5-(3-morpholin-4-ylpropoxy)aniline is unique due to its specific substitution pattern, which can confer distinct biological activities and synthetic utility compared to other morpholine derivatives.
特性
分子式 |
C14H22N2O2 |
|---|---|
分子量 |
250.34 g/mol |
IUPAC名 |
2-methyl-5-(3-morpholin-4-ylpropoxy)aniline |
InChI |
InChI=1S/C14H22N2O2/c1-12-3-4-13(11-14(12)15)18-8-2-5-16-6-9-17-10-7-16/h3-4,11H,2,5-10,15H2,1H3 |
InChIキー |
YELLOPUPFKYPAU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OCCCN2CCOCC2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1H-Indole-1-acetic acid, 6-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl-](/img/structure/B8563489.png)

![3-(Diphenylmethyl)-5-[(2-methoxy-4-propylphenoxy)methyl]-1,3-oxazolidine](/img/structure/B8563502.png)
![1-Chloro-2-iodo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B8563507.png)


![5-bromo-2-[(4-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide](/img/structure/B8563540.png)







